molecular formula C12H12N2O5 B12540210 1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid CAS No. 681464-20-0

1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid

Cat. No.: B12540210
CAS No.: 681464-20-0
M. Wt: 264.23 g/mol
InChI Key: NCDDBJLLVVGJOA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core with a nitro group at the 6th position and an oxo group at the 2nd position. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea, can be adapted to synthesize the tetrahydroquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts like lactic acid, can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted quinoline derivatives .

Scientific Research Applications

1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

CAS No.

681464-20-0

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

3-(6-nitro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic acid

InChI

InChI=1S/C12H12N2O5/c15-11-3-1-7-6-10(14(18)19)8(2-4-12(16)17)5-9(7)13-11/h5-6H,1-4H2,(H,13,15)(H,16,17)

InChI Key

NCDDBJLLVVGJOA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)[N+](=O)[O-])CCC(=O)O

Origin of Product

United States

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